molecular formula C11H7BrFN5 B3057587 6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine CAS No. 827602-61-9

6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine

Cat. No.: B3057587
CAS No.: 827602-61-9
M. Wt: 308.11 g/mol
InChI Key: YFGWLHMBLIRISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring. The presence of bromine and fluorobenzyl groups adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzyl bromide with 1H-[1,2,3]triazolo[4,5-b]pyrazine under specific conditions to introduce the bromine and fluorobenzyl groups . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,5-b]pyrazine derivatives, while coupling reactions can introduce new aromatic groups.

Scientific Research Applications

6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the triazole and pyrazine rings suggests it may bind to enzymes or receptors, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine is unique due to the combination of the triazole and pyrazine rings with the bromine and fluorobenzyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-3-[(4-fluorophenyl)methyl]triazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN5/c12-9-5-14-10-11(15-9)18(17-16-10)6-7-1-3-8(13)4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGWLHMBLIRISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC(=CN=C3N=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471503
Record name 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827602-61-9
Record name 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Reactant of Route 2
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.